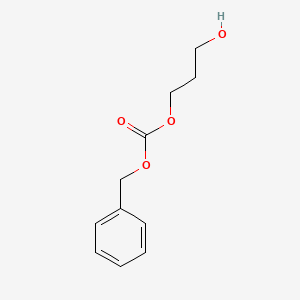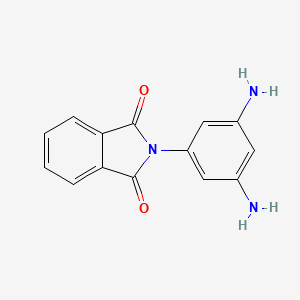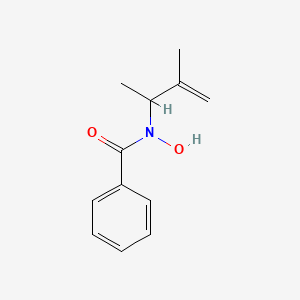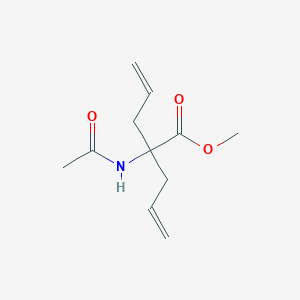
4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ester and an amide functional group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester typically involves the esterification of 4-Pentenoic acid with methanol in the presence of an acid catalyst. The acetylation of the amine group can be achieved using acetic anhydride under basic conditions. The allyl group can be introduced through a substitution reaction using allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid for esterification and sodium acetate for acetylation would be common. The final product would be purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Allyl bromide or other alkylating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, esters and amides are often studied for their interactions with enzymes and proteins. This compound could be used in studies related to enzyme inhibition or protein binding.
Medicine
In medicinal chemistry, esters are commonly used as prodrugs. This compound could be investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry
In the fragrance industry, esters are valued for their pleasant scents. This compound could be explored for its potential use in perfumes and flavorings.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester would depend on its specific application. In the case of enzyme inhibition, the compound could interact with the active site of the enzyme, blocking substrate access. The ester and amide groups could form hydrogen bonds or other interactions with the enzyme’s amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, methyl ester: Lacks the acetylamino and allyl groups.
2-(Acetylamino)-2-(2-propenyl)acetic acid, methyl ester: Similar structure but different backbone.
N-Acetyl-2-(2-propenyl)glycine, methyl ester: Contains an acetylamino group but different overall structure.
Uniqueness
The presence of both an ester and an amide functional group in 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester makes it unique
Propriétés
Numéro CAS |
188177-95-9 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
methyl 2-acetamido-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C11H17NO3/c1-5-7-11(8-6-2,10(14)15-4)12-9(3)13/h5-6H,1-2,7-8H2,3-4H3,(H,12,13) |
Clé InChI |
VQSKJMIZLAGYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC=C)(CC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
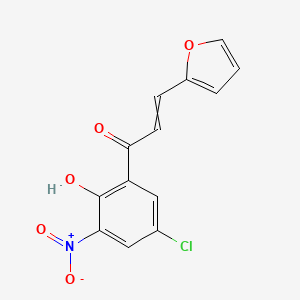
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
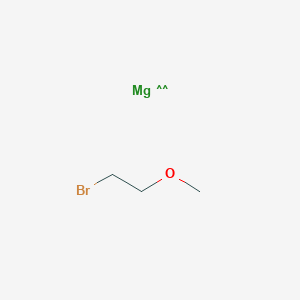
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
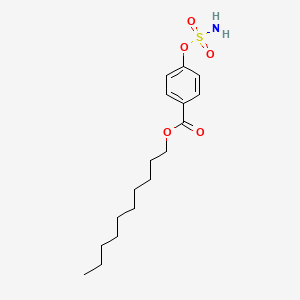
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

